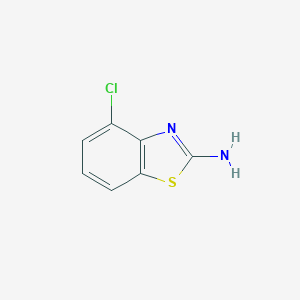

2-Amino-4-chlorobenzothiazole

Vue d'ensemble

Description

2-Amino-4-chlorobenzothiazole is a heterocyclic compound with the molecular formula C7H5ClN2S. It is a derivative of benzothiazole, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. This compound is known for its significant biological and pharmacological activities, making it a valuable molecule in various scientific research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chlorobenzothiazole typically involves the cyclization of 2-aminothiophenol with 4-chlorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring . The reaction conditions often include the use of hydrochloric acid or sulfuric acid as catalysts and heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The industrial production also emphasizes the use of cost-effective and environmentally friendly reagents and solvents to minimize waste and reduce production costs .

Analyse Des Réactions Chimiques

Condensation Reactions

ACBT reacts with aldehydes to form Schiff bases, which serve as intermediates for synthesizing fused heterocycles. Key findings include:

-

Reaction with 4-acetamidobenzaldehyde : Forms a tridentate Schiff base under acidic conditions, with potential coordination properties for metal complexes.

-

Reaction with 3-formylchromones : In 2-propanol, ACBT forms imines (Schiff bases), while primary and secondary alcohols yield 2-alkoxy-3-enamines with Z-selectivity .

Diazotization and Hydrolysis

ACBT undergoes diazotization to form intermediates for agrochemicals:

-

Diazotization in halogenated solvents : Using ethylene dichloride or methylene chloride, ACBT hydrohalides react with nitrous acid (HNO₂) to produce 2-halo-4-chlorobenzothiazoles (e.g., 2-bromo-4-chlorobenzothiazole) .

-

Hydrolysis : Subsequent hydrolysis of 2-bromo-4-chlorobenzothiazole yields 4-chloro-2-hydroxybenzothiazole, a precursor for herbicides like benazolin .

Mechanism :

-

Diazotization:

(X = Br, Cl) -

Hydrolysis:

Key Parameters :

-

Solvent : Halogenated aliphatic hydrocarbons (e.g., ethylene dichloride) enhance reaction efficiency .

Substitution Reactions

The amino and chloro groups undergo nucleophilic and electrophilic substitutions:

-

Amino group : Reacts with acyl chlorides or anhydrides to form amides. For example, acetylation produces 2-acetamido-4-chlorobenzothiazole .

-

Chloro group : Participates in Suzuki-Miyaura couplings with aryl boronic acids to generate biaryl derivatives .

Reactivity Comparison :

| Position | Reactivity | Common Reagents | Products |

|---|---|---|---|

| 2-NH₂ | Nucleophilic substitution | AcCl, (Ac)₂O | Amides, sulfonamides |

| 4-Cl | Electrophilic substitution | Aryl boronic acids, Pd catalysts | Biaryls, fused heterocycles |

Oxidation Reactions

ACBT is oxidized to disulfides or sulfoxides under strong oxidizing conditions:

-

Hydrogen peroxide (H₂O₂) : Converts the thiazole sulfur to sulfoxide or sulfone derivatives .

-

Potassium permanganate (KMnO₄) : Cleaves the benzothiazole ring in acidic media .

Environmental and Stability Considerations

-

Thermal decomposition : Releases toxic fumes (Cl⁻, SOₓ, NOₓ) above 200°C .

-

Hydrolysis susceptibility : Stable in neutral water but hydrolyzes in acidic/basic conditions to 4-chloro-2-mercaptobenzeneamine .

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

Biological Activities

ACBT exhibits a wide spectrum of biological activities, making it a valuable compound in drug development. Below are some key applications:

Antiviral Activity

ACBT has been shown to possess antiviral properties, particularly against influenza A2 strains. Studies indicate that it can inhibit viral replication, making it a candidate for further development as an antiviral agent .

Antimicrobial Properties

Research has demonstrated that derivatives of ACBT exhibit significant antimicrobial activity. For instance, modified benzothiazoles have shown effectiveness against various bacterial strains, suggesting potential use in treating infections .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of ACBT and its derivatives. These compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Antitumor Potential

ACBT derivatives have been investigated for their anticancer properties. Compounds derived from ACBT have demonstrated significant cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

Case Study 1: Synthesis and Biological Evaluation

In a study published by Malik et al., various derivatives of ACBT were synthesized and evaluated for their biological activities. Key findings include:

- Synthesis Method : Utilized a straightforward reaction between 2-chlorophenylthiourea and sulfuric acid.

- Biological Testing : Demonstrated strong antimicrobial activity against specific pathogens .

Case Study 2: Antiviral Efficacy

A recent investigation focused on the antiviral efficacy of ACBT against respiratory viruses. The study reported:

- Inhibition Rate : ACBT showed an inhibition rate of over 70% against influenza A virus.

- Mechanism : Proposed interference with viral entry mechanisms into host cells .

Data Tables

Mécanisme D'action

The mechanism of action of 2-Amino-4-chlorobenzothiazole involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors and signaling pathways, modulating cellular processes such as proliferation, apoptosis, and differentiation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-6-chlorobenzothiazole

- 2-Amino-4-methylbenzothiazole

- 2-Amino-6-fluorobenzothiazole

- 2-Amino-1,3,4-thiadiazole

- 2-Amino-6-nitrobenzothiazole

- 2-Amino-5-nitrothiazole

- 2-Aminothiophenol

- 2-Amino-6-bromobenzothiazole

Uniqueness

2-Amino-4-chlorobenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and chloro groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Activité Biologique

Overview

2-Amino-4-chlorobenzothiazole (ACBT) is a heterocyclic compound characterized by its unique molecular structure, which includes a benzene ring fused to a thiazole ring. Its molecular formula is CHClNS, and it has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of ACBT, focusing on its antimicrobial, anticancer, and genotoxic properties, supported by relevant case studies and research findings.

- Molecular Weight : 184.65 g/mol

- Melting Point : 202-203 °C

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Antimicrobial Activity

ACBT has been investigated for its antimicrobial properties against various pathogens. Studies have demonstrated that derivatives of benzothiazole exhibit significant antibacterial activity. For instance, ACBT showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific bacterial strain tested .

Anticancer Activity

Research indicates that ACBT possesses potential anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines, including:

- HeLa (cervical cancer) : Inhibitory concentration (IC) values were reported around 25 µM.

- MCF-7 (breast cancer) : IC values approximately 15 µM.

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .

Genotoxicity and Cytotoxicity

The genotoxic effects of ACBT have been assessed using the in vitro micronucleus test. Results indicated that ACBT can induce micronuclei formation in cultured mammalian cells, suggesting potential genotoxic effects at higher concentrations. The compound exhibited a significant increase in micronucleated polychromatic erythrocytes (MNPCE) at doses above 50 µg/mL .

ACBT's biological effects are attributed to its ability to interact with various biochemical pathways:

- Inhibition of IMPDH : ACBT acts as an uncompetitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme critical for nucleotide synthesis in lymphocytes, which may explain its immunosuppressive properties .

- Formation of Schiff Bases : The compound undergoes condensation reactions with aldehydes to form Schiff bases, which are intermediates in organic synthesis and may contribute to its biological activity.

Case Studies

- Anticancer Efficacy : A study published in Der Pharmacia Lettre evaluated several benzothiazole derivatives, including ACBT, demonstrating their potential as anticancer agents through apoptosis induction in cancer cell lines .

- Genotoxicity Testing : In a study assessing genotoxicity through the micronucleus assay, ACBT was found to significantly increase the frequency of micronucleated cells at concentrations correlating with cytotoxic effects, indicating a need for caution in therapeutic applications .

Research Findings Summary Table

Propriétés

IUPAC Name |

4-chloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQQFQXMCPMEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Record name | 2-AMINO-4-CHLOROBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024470 | |

| Record name | 4-Chlorobenzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4-chlorobenzothiazole is a cream colored crystalline solid. (NTP, 1992) | |

| Record name | 2-AMINO-4-CHLOROBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>27.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | SID24816156 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2-AMINO-4-CHLOROBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

19952-47-7 | |

| Record name | 2-AMINO-4-CHLOROBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-chlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19952-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolamine, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019952477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolamine, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

397 to 401 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-CHLOROBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2-Amino-4-chlorobenzothiazole discussed in the provided research?

A1: The research primarily focuses on the corrosion inhibition properties of this compound (ACBT). Specifically, one study investigates its effectiveness in protecting X65 steel from corrosion in a sulfuric acid (H2SO4) environment [].

Q2: Has the adsorption behavior of this compound on metal surfaces been characterized?

A3: Yes, the research indicates that the adsorption of this compound on the X65 steel surface follows the Langmuir adsorption isothermal model []. This model suggests that the adsorption occurs on a homogeneous surface with a monolayer of the inhibitor molecules, and each adsorption site has equal energy.

Q3: Beyond its corrosion inhibition properties, what other potential applications of this compound are suggested by the research?

A4: The research highlights that this compound can serve as a precursor for synthesizing other compounds with potential biological activities [, ]. For instance, it can be reacted to create Schiff bases, which are known for their antibacterial properties []. Additionally, it can be utilized in the production of 4-chloro-3-methylbenzothiazol-2-one, a compound reported to be effective against rice blast and stem rot [].

Q4: What theoretical methods were employed to understand the properties and behavior of this compound?

A5: Researchers utilized both quantum chemical calculations and molecular dynamics simulations to investigate the corrosion inhibition properties of this compound []. These computational approaches provide insights into the electronic structure of the molecule and its interactions with the metal surface, contributing to a deeper understanding of its effectiveness as a corrosion inhibitor.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.